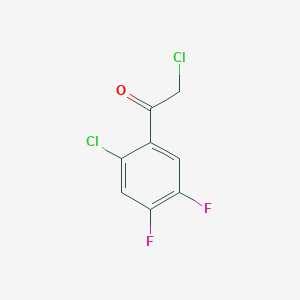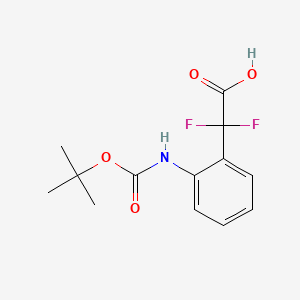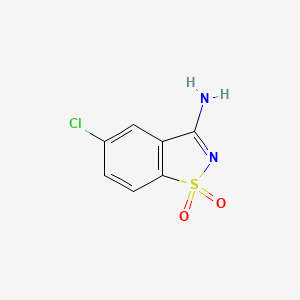
3-Amino-5-chloro-1lambda6,2-benzothiazole-1,1-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-5-chloro-1lambda6,2-benzothiazole-1,1-dione: is a heterocyclic compound that belongs to the benzothiazole family. This compound is characterized by the presence of an amino group at the 3rd position, a chlorine atom at the 5th position, and a dione structure at the 1lambda6,2 positions. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-chloro-1lambda6,2-benzothiazole-1,1-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with chloroacetic acid, followed by cyclization in the presence of a dehydrating agent. The reaction conditions often include:
Temperature: Elevated temperatures (around 100-150°C)
Solvent: Polar solvents like ethanol or acetic acid
Catalyst: Acidic catalysts such as sulfuric acid or polyphosphoric acid
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-5-chloro-1lambda6,2-benzothiazole-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dione structure to diols.
Substitution: The amino and chloro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide).
Major Products
Oxidation Products: Sulfoxides and sulfones
Reduction Products: Diols
Substitution Products: Amino or thiol-substituted benzothiazoles
Applications De Recherche Scientifique
3-Amino-5-chloro-1lambda6,2-benzothiazole-1,1-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of dyes, pigments, and polymers.
Mécanisme D'action
The mechanism of action of 3-Amino-5-chloro-1lambda6,2-benzothiazole-1,1-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-6-chlorobenzothiazole
- 3-Amino-2-chlorobenzothiazole
- 5-Amino-6-chlorobenzothiazole
Uniqueness
3-Amino-5-chloro-1lambda6,2-benzothiazole-1,1-dione is unique due to its specific substitution pattern and dione structure, which confer distinct chemical reactivity and biological activity. Compared to other benzothiazole derivatives, it may exhibit enhanced potency or selectivity in certain applications.
Propriétés
Formule moléculaire |
C7H5ClN2O2S |
|---|---|
Poids moléculaire |
216.65 g/mol |
Nom IUPAC |
5-chloro-1,1-dioxo-1,2-benzothiazol-3-amine |
InChI |
InChI=1S/C7H5ClN2O2S/c8-4-1-2-6-5(3-4)7(9)10-13(6,11)12/h1-3H,(H2,9,10) |
Clé InChI |
HQDBXRPKHLTLKE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1Cl)C(=NS2(=O)=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


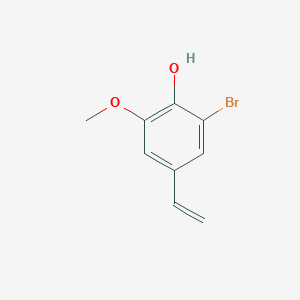

![tert-butylN-[(2R)-2-(methylsulfamoyl)propyl]carbamate](/img/structure/B13608226.png)
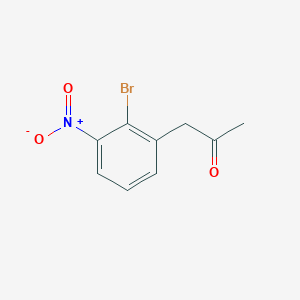
![3-[3-Chloro-4-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid](/img/structure/B13608246.png)
![6,6-dimethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbaldehyde](/img/structure/B13608272.png)
